- Synthesis and antibronchospastic activity of 8-alkoxy- and 8-(alkylamino)imidazo[1,2-a]pyrazines, Journal of Medicinal Chemistry, 1992, 35(18), 3353-8
Cas no 91775-62-1 (3-Bromo-8-methoxyimidazo[1,2-a]pyrazine)
3-Bromo-8-methoxyimidazo[1,2-a]pyrazine Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
- 3-bromo-8-methoxyimidazo<1,2-a>pyrazine
- 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine (ACI)
- ALBB-026675
- SCHEMBL4005329
- CS-0188475
- DS-0528
- 91775-62-1
- QPEGJUSNDDPOHD-UHFFFAOYSA-N
- AKOS015835767
- J-512089
- CHEMBL112330
- DTXSID00567143
- AB53128
- MFCD09835035
- DB-079173
- EN300-7385897
- SY033528
- FS-2864
- Imidazo[1,2-a]pyrazine, 3-bromo-8-methoxy-
-
- MDL: MFCD09835035
- Inchi: 1S/C7H6BrN3O/c1-12-7-6-10-4-5(8)11(6)3-2-9-7/h2-4H,1H3
- InChI Key: QPEGJUSNDDPOHD-UHFFFAOYSA-N
- SMILES: BrC1N2C(C(OC)=NC=C2)=NC=1
Computed Properties
- Exact Mass: 226.96900
- Monoisotopic Mass: 226.96942g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 39.4Ų
Experimental Properties
- PSA: 39.42000
- LogP: 1.50040
3-Bromo-8-methoxyimidazo[1,2-a]pyrazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromo-8-methoxyimidazo[1,2-a]pyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 076819-250mg |
3-Bromo-8-methoxyimidazo[1,2-a]pyrazine |
91775-62-1 | 95% | 250mg |
£43.00 | 2022-03-01 | |
| Fluorochem | 076819-1g |
3-Bromo-8-methoxyimidazo[1,2-a]pyrazine |
91775-62-1 | 95% | 1g |
£106.00 | 2022-03-01 | |
| Fluorochem | 076819-5g |
3-Bromo-8-methoxyimidazo[1,2-a]pyrazine |
91775-62-1 | 95% | 5g |
£420.00 | 2022-03-01 | |
| Fluorochem | 076819-10g |
3-Bromo-8-methoxyimidazo[1,2-a]pyrazine |
91775-62-1 | 95% | 10g |
£768.00 | 2022-03-01 | |
| TRC | B293210-50mg |
3-Bromo-8-methoxyimidazo[1,2-A]pyrazine |
91775-62-1 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B293210-100mg |
3-Bromo-8-methoxyimidazo[1,2-A]pyrazine |
91775-62-1 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B293210-500mg |
3-Bromo-8-methoxyimidazo[1,2-A]pyrazine |
91775-62-1 | 500mg |
$ 250.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B12893-1g |
3-Bromo-8-methoxyimidazo[1,2-a]pyrazine |
91775-62-1 | 95% | 1g |
2078.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B12893-5g |
3-Bromo-8-methoxyimidazo[1,2-a]pyrazine |
91775-62-1 | 95% | 5g |
8316.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VB565-1g |
3-Bromo-8-methoxyimidazo[1,2-a]pyrazine |
91775-62-1 | 95+% | 1g |
1345.0CNY | 2021-08-03 |
3-Bromo-8-methoxyimidazo[1,2-a]pyrazine Production Method
Production Method 1
Production Method 2
- Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a carbon-13 NMR determination applied to nucleophilic substitution studies, Australian Journal of Chemistry, 1984, 37(6), 1357-61
3-Bromo-8-methoxyimidazo[1,2-a]pyrazine Preparation Products
3-Bromo-8-methoxyimidazo[1,2-a]pyrazine Suppliers
3-Bromo-8-methoxyimidazo[1,2-a]pyrazine Related Literature
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Additional information on 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Introduction to 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine (CAS No. 91775-62-1)
3-Bromo-8-methoxyimidazo[1,2-a]pyrazine, identified by its Chemical Abstracts Service (CAS) number 91775-62-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyrazine class, a scaffold known for its broad spectrum of biological activities. The presence of both bromo and methoxy substituents on the imidazopyrazine core enhances its utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The imidazopyrazine scaffold is structurally unique, featuring a fused ring system consisting of an imidazole ring and a pyrazine ring. This configuration allows for diverse interactions with biological targets, making it an attractive motif for drug discovery. The 3-bromo substituent at the third position of the imidazopyrazine ring introduces a site for further functionalization, enabling chemists to explore various chemical transformations such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and other palladium-catalyzed reactions. These reactions are pivotal in constructing more intricate molecular architectures, which can lead to the identification of new pharmacophores.
The 8-methoxy group at the eighth position adds another layer of modularity to this compound. Methoxy groups are commonly found in biologically active molecules and often play a crucial role in mediating interactions with biological targets. They can influence both the electronic properties of the molecule and its solubility profile, which are critical factors in drug design. The combination of the bromo and methoxy substituents on the imidazopyrazine core makes 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine a valuable building block for medicinal chemists seeking to develop new drug candidates.
In recent years, there has been growing interest in exploring the pharmacological potential of imidazopyrazine derivatives. Several studies have highlighted their efficacy as kinase inhibitors, particularly in targeting tyrosine kinases that are implicated in various diseases, including cancer. For instance, research has demonstrated that certain imidazopyrazine-based compounds exhibit inhibitory activity against src-family kinases, which are known to be involved in cell proliferation and survival signaling pathways. The structural features of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine make it a promising candidate for further investigation in this context.
Moreover, the compound has shown promise in preclinical studies as a scaffold for developing antimicrobial agents. The unique chemical environment created by the bromo and methoxy substituents may contribute to its ability to interact with bacterial enzymes or DNA gyrase, thereby inhibiting bacterial growth. This potential application is particularly relevant given the increasing prevalence of antibiotic-resistant strains of bacteria worldwide. The ability to design molecules that can overcome existing resistance mechanisms is a critical challenge in modern medicine.
The synthesis of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine typically involves multi-step organic transformations starting from readily available precursors. One common synthetic route involves the condensation of 2-amino-5-methoxybenzoic acid with glyoxal or another suitable aldehyde under acidic conditions to form an intermediate imidazo[1,2-a]pyridazine derivative. Subsequent bromination at the 3-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂). This step introduces the necessary electrophilic center for further functionalization.
Another approach involves the cyclization of 2-amino-5-bromo-4-hydroxybenzonitrile with methyl acetoacetate or ethyl acetoacetate in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). This reaction leads to the formation of an intermediate imidazopyrazine derivative, which can then be methylated at the 8-position using methyl iodide or dimethyl sulfate under basic conditions. The final product, 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine, can be purified using standard techniques such as column chromatography or recrystallization.
The versatility of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine as a synthetic intermediate is further underscored by its utility in generating libraries of compounds for high-throughput screening (HTS). By systematically varying other functional groups on the molecule while retaining the core imidazopyrazine scaffold, researchers can rapidly identify novel scaffolds with improved pharmacological properties. This approach has been successfully employed in academic and industrial settings to discover lead compounds for various therapeutic areas.
In conclusion,3-Bromo-8-methoxyimidazo[1,2-a]pyrazine (CAS No. 91775-62-1) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique chemical properties make it an excellent candidate for further exploration as a scaffold for developing new therapeutic agents. The presence of both bromo and methoxy substituents provides ample opportunities for further chemical modification, enabling researchers to design molecules with tailored biological activities. As our understanding of disease mechanisms continues to evolve, compounds like 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine will undoubtedly play a crucial role in shaping the future of drug discovery and development.
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